Cas no 5435-30-3 (1,2-Benzisothiazol-3-amine,N,N-diethyl-, 1,1-dioxide)

1,2-Benzisothiazol-3-amine,N,N-diethyl-, 1,1-dioxide structure
5435-30-3 structure
Product Name:1,2-Benzisothiazol-3-amine,N,N-diethyl-, 1,1-dioxide
CAS No:5435-30-3
MF:C11H14N2O2S
MW:238.306061267853
CID:373897
PubChem ID:227990
Update Time:2025-04-19

1,2-Benzisothiazol-3-amine,N,N-diethyl-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazol-3-amine,N,N-diethyl-, 1,1-dioxide
    • N,N-diethyl-1,1-dioxo-1,2-benzothiazol-3-amine
    • SCHEMBL8436388
    • BIM-0007305.P001
    • NUWGZZNUFALTCS-UHFFFAOYSA-N
    • CBMicro_007154
    • 3-diethylaminobenzoisothiazole 1,1-dioxide
    • SR-01000495310
    • NSC20292
    • SR-01000495310-1
    • 1,2-benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide
    • NSC-20292
    • SMSF0012292
    • 5435-30-3
    • AKOS003224723
    • CB09884
    • DTXSID10281141
    • N,N-diethyl-1,2-benzisothiazol-3-amine 1,1-dioxide
    • Inchi: 1S/C11H14N2O2S/c1-3-13(4-2)11-9-7-5-6-8-10(9)16(14,15)12-11/h5-8H,3-4H2,1-2H3
    • InChI Key: NUWGZZNUFALTCS-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2C(=N1)N(CC)CC)(=O)=O

Computed Properties

  • Exact Mass: 238.07772
  • Monoisotopic Mass: 238.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.1Ų

Experimental Properties

  • Density: 1.27
  • Boiling Point: 385.9°Cat760mmHg
  • Flash Point: 187.2°C
  • Refractive Index: 1.607
  • PSA: 50.27

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